
(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.
Alkylation: The brominated and chlorinated phenyl compound is then subjected to alkylation to introduce the methylpropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, followed by alkylation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the methylpropanoic acid moiety, contribute to its reactivity and binding affinity with various biomolecules. These interactions can lead to changes in biological activity and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Bromo-1-(4-chlorophenyl)ethanol: A compound with a similar bromine and chlorine substitution pattern on the phenyl ring.
(S)-3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid: A positional isomer with the bromine and chlorine atoms swapped.
Uniqueness
(S)-3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
(2S)-3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m0/s1 |
Clé InChI |
OYXOSRBJCNMTHK-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C=C1)Cl)Br)C(=O)O |
SMILES canonique |
CC(CC1=CC(=C(C=C1)Cl)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




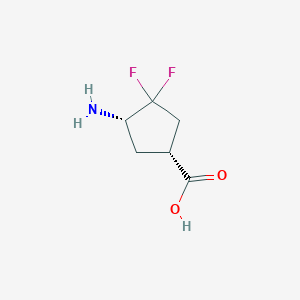
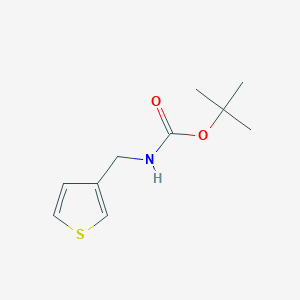
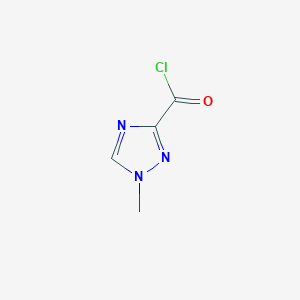
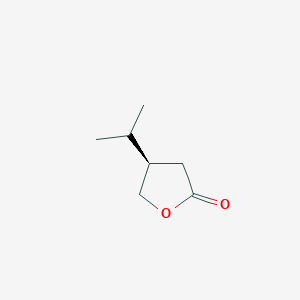


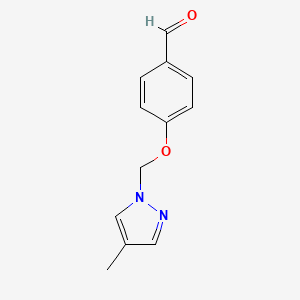
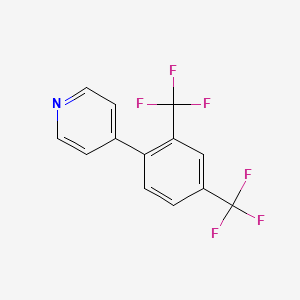

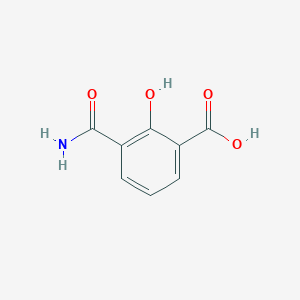
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
